molecular formula C5H5N3S B1461830 Pyrimidine-5-carbothioamide CAS No. 88891-75-2

Pyrimidine-5-carbothioamide

Cat. No. B1461830
CAS RN: 88891-75-2
M. Wt: 139.18 g/mol
InChI Key: DLSOCVWDXFSIDM-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbothioamide is a compound with the molecular formula C5H5N3S and a molecular weight of 139.18 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves reactions carried out in the 5th position of the pyrimidine ring . The reaction is facilitated by boiling in the presence of a catalyst and hydrazine carbothioamide .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by spectroscopic techniques and elucidated by single crystal X-ray diffraction . The molecular conformation is locked by an intramolecular C–H⋯C interaction .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely influenced by the presence of the pyrimidine ring. The reaction was carried out only in the 5th position of the pyrimidine ring .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 170-171°C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Treatment of Diabetes and Metabolic Disorders

  • Treatment of Diabetes and Metabolic Disorders : Pyrimidine-5-carboxamide compounds, closely related to this compound, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), a promising therapeutic target for treating type 2 diabetes mellitus and metabolic syndrome (Sabnis, 2021).

Radiosensitization and DNA Damage

  • Radiosensitization in Clinical Research : Derivatives of pyrimidine, including halogenated analogs, are being researched for their potential as clinical radiosensitizers. These compounds may enhance the efficacy of radiation therapy by increasing DNA damage in cancer cells (Kinsella, Dobson, Mitchell, & Fornace, 1987).

Anticonvulsant Activity

  • Anticonvulsant Properties : Pyrimidine-carbothioamide derivatives have been designed as anticonvulsant agents, showing effectiveness in suppressing seizure effects in animal models. This highlights the potential of these compounds in epilepsy treatment (Sahu, Siddiqui, Sharma, & Wakode, 2018).

Cancer Research

  • Anticancer Studies : Certain this compound derivatives have demonstrated antiproliferative activity against various human cancer cell lines. This suggests their potential use in developing new cancer therapies (Radwan, Khalid, Amer, & Alotaibi, 2019).

Molecular Docking and RNA Polymerase Inhibition

  • RNA Polymerase Inhibitors : Novel pyrimidine derivatives have shown antimicrobial activity by inhibiting RNA polymerase, which is vital for understanding and developing new antimicrobial agents (Abdallah & Elgemeie, 2022).

Genomic and Cellular Studies

  • Study of DNA and RNA Structures : Pyrimidine analogs are used in genomic and cellular studies to probe DNA and RNA secondary structures, offering insights into vital biological processes (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Mechanism of Action

Target of Action

Pyrimidine-5-carbothioamide primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, EGFR, by mimicking ATP, the natural substrate of EGFR . This interaction inhibits the kinase activity of EGFR, preventing the receptor from initiating a cascade of cellular events that lead to cell proliferation .

Biochemical Pathways

The action of this compound affects the pyrimidine metabolism pathway . This pathway encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . By inhibiting EGFR, this compound can disrupt the balance of this pathway, affecting the synthesis of DNA, RNA, lipids, and carbohydrates .

Pharmacokinetics

These properties can help predict the bioavailability of this compound, although further experimental studies are needed to confirm these predictions .

Result of Action

The inhibition of EGFR by this compound can lead to significant antiproliferative effects . For instance, certain derivatives of this compound have shown potent cytotoxic activities against different cancer cell lines . These effects are likely due to the disruption of the pyrimidine metabolism pathway and the subsequent inhibition of cellular proliferation .

Future Directions

The future of Pyrimidine-5-carbothioamide and other pyrimidine derivatives lies in the development of new transition metal-mediated protocols for pyrimidine synthesis . This could lead to the discovery of new therapeutic medicines and further advancements in drug design .

properties

IUPAC Name

pyrimidine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSOCVWDXFSIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654274
Record name Pyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88891-75-2
Record name Pyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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